molecular formula C20H21N3O2 B10889916 N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide

N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B10889916
M. Wt: 335.4 g/mol
InChI Key: JILJFQLWSASIEQ-UHFFFAOYSA-N
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Description

N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide is a synthetic organic compound that features a pyrimidine ring substituted with a furan group and a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution with Furan Group: The furan group is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the pyrimidine ring.

    Attachment of the Propanamide Chain: The final step involves the formation of the propanamide chain through an amide coupling reaction, using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it to a dihydropyrimidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where various nucleophiles can replace the furan group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory agent, targeting pathways involved in inflammation.

    Biology: The compound is used in studies to understand its effects on cellular processes and signaling pathways.

    Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and signaling pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(methyl)phenyl]propanamide: Similar structure but with a methyl group instead of a propan-2-yl group.

    N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(ethyl)phenyl]propanamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide is unique due to the presence of the propan-2-yl group, which can influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall therapeutic potential.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-[4-(furan-2-yl)pyrimidin-2-yl]-3-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C20H21N3O2/c1-14(2)16-8-5-15(6-9-16)7-10-19(24)23-20-21-12-11-17(22-20)18-4-3-13-25-18/h3-6,8-9,11-14H,7,10H2,1-2H3,(H,21,22,23,24)

InChI Key

JILJFQLWSASIEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)NC2=NC=CC(=N2)C3=CC=CO3

Origin of Product

United States

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